

Application Notes and Protocols: Disilver Tartrate in the Development of Antimicrobial Materials

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Compound of Interest

Compound Name: *Disilver tartrate*

Cat. No.: *B15481789*

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Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial materials. Silver, in its various forms, has long been recognized for its broad-spectrum antimicrobial properties. This document focuses on the application of silver nanoparticles synthesized using tartrate as a reducing and capping agent, a method that offers a green and efficient route to producing stable and effective antimicrobial agents. While the term "**disilver tartrate**" might suggest a specific salt, current research points towards the use of tartrate in the synthesis of metallic silver nanoparticles (AgNPs) from a silver precursor, typically silver nitrate. These tartrate-capped AgNPs can be incorporated into various materials to impart antimicrobial characteristics.

The antimicrobial action of silver nanoparticles is multifaceted, primarily involving the release of silver ions (Ag^+), which can disrupt microbial cell membranes, interfere with essential enzymes and proteins by binding to thiol groups, and even damage DNA.^{[1][2][3][4]} The nanoparticle form provides a large surface area for the sustained release of these ions, enhancing their antimicrobial efficacy.

Data Presentation: Antimicrobial Efficacy of Silver Nanoparticles

The following tables summarize the antimicrobial activity of silver nanoparticles against various microorganisms. While specific data for tartrate-reduced silver nanoparticles is limited, the provided data for chemically synthesized silver nanoparticles offers a valuable reference point for researchers.

Table 1: Minimum Inhibitory Concentration (MIC) of Silver Nanoparticles

Microorganism	Type	Nanoparticle Size	MIC (µg/mL)	Reference
Escherichia coli	Gram-negative	5 nm	6	[5]
Escherichia coli	Gram-negative	Not specified	7.8	N/A
Staphylococcus aureus	Gram-positive	5 nm	25-50	[5]
Staphylococcus aureus	Gram-positive	Not specified	0.625 (mg/mL)	N/A
Fusobacterium nucleatum	Gram-negative	5 nm	25-50	[5]
Streptococcus mutans	Gram-positive	5 nm	25-50	[5]
Streptococcus sanguis	Gram-positive	5 nm	25-50	[5]
Streptococcus mitis	Gram-positive	5 nm	25-50	[5]
Aggregatibacter actinomycetemcomitans	Gram-negative	5 nm	25-50	[5]

Table 2: Zone of Inhibition of Silver Nanoparticles

Microorganism	Type	Nanoparticle Concentration	Zone of Inhibition (mm)	Reference
Staphylococcus aureus	Gram-positive	Not specified	10.23 ± 0.54	[6]
Escherichia coli	Gram-negative	Not specified	15.38 ± 0.32	[6]
Various bacteria	Not specified	Chitosan and algae extract combination	>16	[5]

Experimental Protocols

Protocol 1: Synthesis of Tartrate-Reduced Silver Nanoparticles

This protocol describes a method for the synthesis of silver nanoparticles using tartrate as a reducing agent.

Materials:

- Silver nitrate (AgNO_3)
- Potassium sodium tartrate tetrahydrate ($\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$)
- Polyvinylpyrrolidone (PVP) (optional, as a stabilizer)
- Deionized water

Procedure:

- Prepare a 0.1 M solution of silver nitrate in deionized water.
- Prepare a 0.1 M solution of potassium sodium tartrate in deionized water.
- (Optional) Prepare a 1% (w/v) solution of PVP in deionized water.

- In a flask, heat the potassium sodium tartrate solution to boiling.
- While vigorously stirring, add the silver nitrate solution dropwise to the boiling tartrate solution.
- (Optional) After the addition of silver nitrate, add the PVP solution to the reaction mixture.
- Continue heating and stirring the solution for 30-60 minutes. A color change to yellowish-brown indicates the formation of silver nanoparticles.
- Allow the solution to cool to room temperature.
- The resulting colloidal silver nanoparticle solution can be purified by centrifugation and redispersion in deionized water.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

- Tartrate-reduced silver nanoparticle solution of known concentration
- Bacterial or fungal culture
- Nutrient broth (e.g., Mueller-Hinton Broth)
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Prepare a series of twofold dilutions of the silver nanoparticle solution in nutrient broth in the wells of a 96-well plate.

- Inoculate each well with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).
- Include a positive control (broth with inoculum, no nanoparticles) and a negative control (broth only).
- Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).
- After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Protocol 3: Agar Well Diffusion Assay (Zone of Inhibition)

This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a well containing the antimicrobial agent.

Materials:

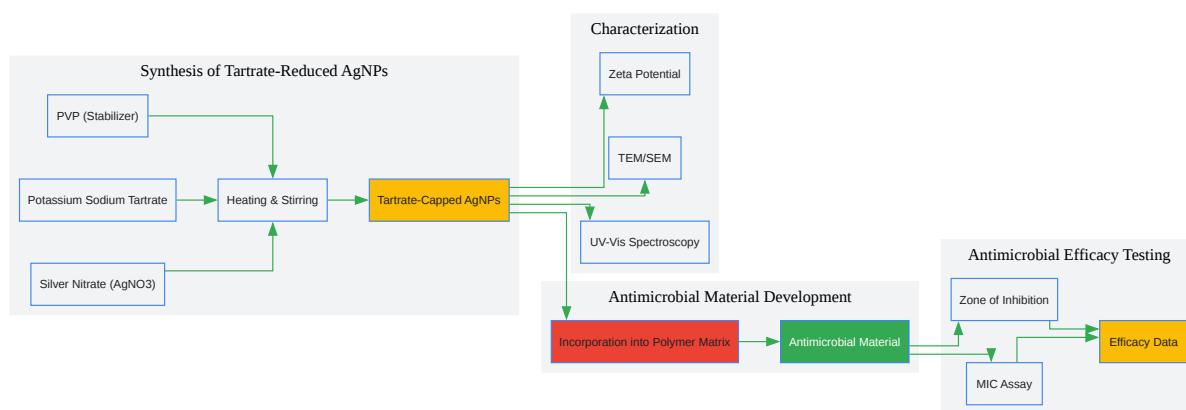
- Tartrate-reduced silver nanoparticle solution
- Bacterial or fungal culture
- Agar plates (e.g., Mueller-Hinton Agar)
- Sterile cork borer or pipette tip

Procedure:

- Prepare a lawn of the test microorganism on the surface of an agar plate by evenly spreading a standardized inoculum.
- Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
- Pipette a fixed volume (e.g., 50-100 μ L) of the silver nanoparticle solution into each well.
- Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.

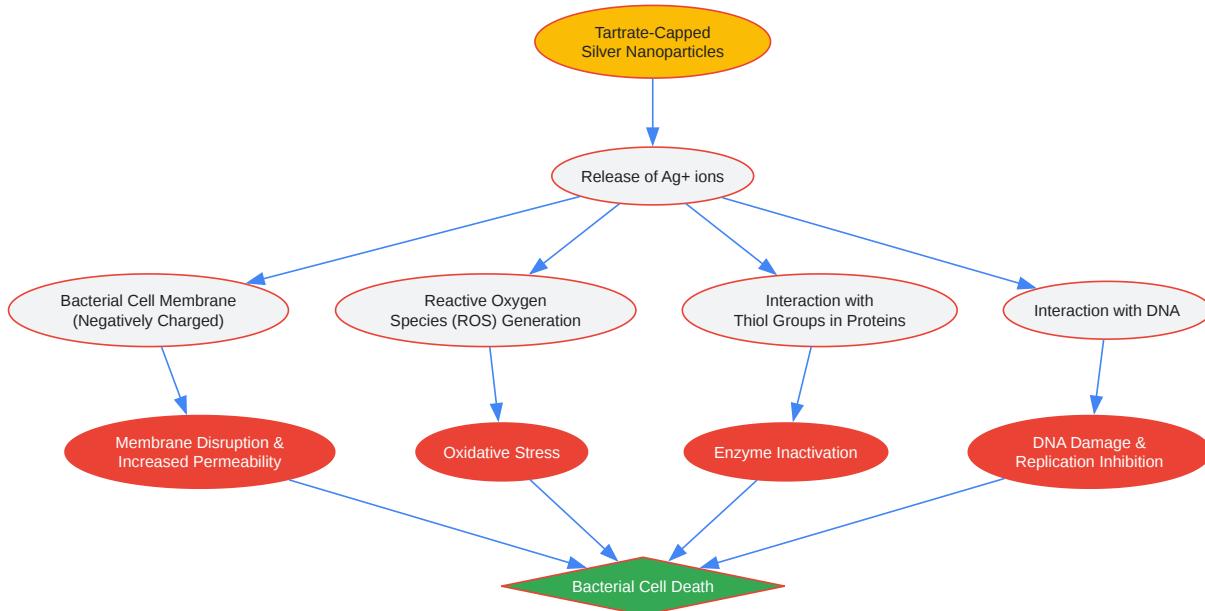
- Measure the diameter of the clear zone of inhibition around each well in millimeters.

Visualizations



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Workflow for developing antimicrobial materials with tartrate-reduced AgNPs.



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- To cite this document: BenchChem. [Application Notes and Protocols: Disilver Tartrate in the Development of Antimicrobial Materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15481789#disilver-tartrate-in-the-development-of-antimicrobial-materials]

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